3-Hydroxy-1-oxo-1H-phenalene-2-carboxylic acid
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Overview
Description
3-Hydroxy-1-oxo-1H-phenalene-2-carboxylic acid is an organic compound with a phenalene core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-1-oxo-1H-phenalene-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with a phenalene derivative.
Oxidation: The phenalene derivative undergoes oxidation to introduce the keto group at the 1-position.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale oxidation and hydroxylation processes, utilizing catalysts and optimized reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-1-oxo-1H-phenalene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids and quinones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated and aminated derivatives.
Scientific Research Applications
3-Hydroxy-1-oxo-1H-phenalene-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Hydroxy-1-oxo-1H-phenalene-2-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, and other proteins involved in various biological processes.
Pathways Involved: It can modulate signaling pathways, including those related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-1-oxo-1H-phenalene-3-carboxylic acid
- 3-Hydroxy-2-oxo-1H-phenalene-1-carboxylic acid
- 1-Hydroxy-3-oxo-1H-phenalene-2-carboxylic acid
Uniqueness
3-Hydroxy-1-oxo-1H-phenalene-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
134614-46-3 |
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Molecular Formula |
C14H8O4 |
Molecular Weight |
240.21 g/mol |
IUPAC Name |
1-hydroxy-3-oxophenalene-2-carboxylic acid |
InChI |
InChI=1S/C14H8O4/c15-12-8-5-1-3-7-4-2-6-9(10(7)8)13(16)11(12)14(17)18/h1-6,15H,(H,17,18) |
InChI Key |
HNZZOPZDGGICNI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=C(C(=O)C3=CC=C2)C(=O)O)O |
Origin of Product |
United States |
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